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Compound of Interest

Compound Name: Akuammilan

Cat. No.: B1240834

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the semi-synthesis of
derivatives of Akuammilan alkaloids, a class of natural products with promising
pharmacological activities. The focus is on modifications of the akuammine and pseudo-
akuammigine scaffold, which have been shown to modulate opioid receptor activity.

Introduction

Akuammilan alkaloids, such as akuammine and pseudo-akuammigine, are isolated from the
seeds of the Akuamma tree (Picralima nitida). These natural products serve as a scaffold for
the development of novel therapeutic agents. Semi-synthesis, the chemical modification of
these natural products, allows for the exploration of structure-activity relationships (SAR) and
the optimization of their pharmacological profiles. This document outlines the synthetic
strategies, experimental protocols, and characterization data for the preparation of various
Akuammilan derivatives.

Data Presentation
Table 1: Semi-synthesis of Pseudo-akuammigine
Derivatives and their Opioid Receptor Activity
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p-Opioid K-Opioid
Compound Modification Yield (%) Receptor Receptor
(MOR) Ki (nM) (KOR) Ki (nM)

Pseudo-
o - - 230+ 40 1600 + 300
akuammigine

N1-Phenethyl-
N1-

pseudo- ) 75 3.3+£0.6 1100 + 200
o phenethylation
akuammigine

N1-Benzyl-
pseudo- N1-benzylation 68 28+5 1500 + 300
akuammigine

N1-Methyl-
pseudo- N1-methylation Not Reported 150 + 30 1200 + 200
akuammigine

Data synthesized from "Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid
Receptor". Yields are representative for the described reactions.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of
Pseudo-akuammigine

This protocol describes the N-alkylation of the indole nitrogen of pseudo-akuammigine. The
introduction of a phenethyl moiety at the N1 position has been shown to significantly increase
potency at the p-opioid receptor.[1]

Materials:
e Pseudo-akuammigine
o Appropriate alkylating agent (e.g., phenethyl bromide, benzyl bromide)

e Sodium hydride (NaH), 60% dispersion in mineral olil
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e Anhydrous N,N-Dimethylformamide (DMF)

¢ Anhydrous Dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate solution
e Brine

e Anhydrous sodium sulfate (Na2S04)

« Silica gel for column chromatography

o Ethyl acetate (EtOAC)

e Hexanes

Procedure:

e To a solution of pseudo-akuammigine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2
eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

 Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
o Add the alkylating agent (1.5 eq) dropwise to the reaction mixture at 0 °C.

 Allow the reaction to warm to room temperature and stir overnight.

e Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
o Extract the aqueous layer with dichloromethane (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

 Purify the crude product by silica gel column chromatography using a gradient of ethyl
acetate in hexanes to afford the desired N-alkylated pseudo-akuammigine derivative.

Characterization:
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The purified product should be characterized by standard analytical techniques:
e 1H NMR and 13C NMR: To confirm the structure and purity.

» High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Protocol 2: General Procedure for Suzuki Coupling at
the C11 Position of Akuammine

This protocol outlines the Suzuki coupling reaction to introduce aryl groups at the C11 position
of the akuammine scaffold, following bromination at this position.

Materials:

¢ 11-Bromo-akuammine (prepared via bromination with NBS)
» Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

e Potassium carbonate (K2CO3)

o Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

e Toluene

o Methanol (MeOH)

o Water

Procedure:

e To a solution of 11-bromo-akuammine (1.0 eq) in a mixture of toluene and methanol, add the
arylboronic acid (1.5 eq) and potassium carbonate (3.0 eq).

e Degas the mixture with argon or nitrogen for 15-20 minutes.
o Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the reaction mixture.

» Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere.
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e Cool the reaction to room temperature and dilute with water.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by silica gel column chromatography to yield the C11-arylated
akuammine derivative.

Mandatory Visualizations

Caption: Workflow for the N-alkylation of pseudo-akuammigine.

Caption: Proposed signaling pathway for p-opioid receptor agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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